1-Methyl-1-tetradecylpiperazinium chloride
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Overview
Description
1-Methyl-1-tetradecylpiperazinium chloride is a quaternary ammonium compound with a piperazine ring substituted with a methyl group and a tetradecyl chain. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1-tetradecylpiperazinium chloride can be synthesized through the quaternization of 1-methylpiperazine with tetradecyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction is as follows: [ \text{1-Methylpiperazine} + \text{Tetradecyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound involves large-scale quaternization reactions in continuous flow reactors. The process ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1-tetradecylpiperazinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or iodide.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.
Hydrolysis: In the presence of strong acids or bases, the compound can hydrolyze to form 1-methylpiperazine and tetradecyl alcohol.
Common Reagents and Conditions:
Substitution: Silver nitrate in ethanol can be used to substitute the chloride ion with a nitrate ion.
Oxidation: Hydrogen peroxide in acetic acid can oxidize the compound to form N-oxides.
Hydrolysis: Sodium hydroxide or hydrochloric acid can be used for hydrolysis reactions.
Major Products:
Substitution: 1-Methyl-1-tetradecylpiperazinium nitrate.
Oxidation: 1-Methyl-1-tetradecylpiperazinium N-oxide.
Hydrolysis: 1-Methylpiperazine and tetradecyl alcohol.
Scientific Research Applications
1-Methyl-1-tetradecylpiperazinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents and disinfectants.
Mechanism of Action
The mechanism of action of 1-Methyl-1-tetradecylpiperazinium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery applications.
Comparison with Similar Compounds
1-Methyl-1-dodecylpiperazinium chloride: Similar structure but with a shorter dodecyl chain.
1-Methyl-1-hexadecylpiperazinium chloride: Similar structure but with a longer hexadecyl chain.
Uniqueness: 1-Methyl-1-tetradecylpiperazinium chloride is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and in biological applications.
Properties
CAS No. |
109647-43-0 |
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Molecular Formula |
C19H41ClN2 |
Molecular Weight |
333.0 g/mol |
IUPAC Name |
1-methyl-1-tetradecylpiperazin-1-ium;chloride |
InChI |
InChI=1S/C19H41N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-21(2)18-15-20-16-19-21;/h20H,3-19H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
NBVYGOXRYSEGID-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCC[N+]1(CCNCC1)C.[Cl-] |
Origin of Product |
United States |
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